molecular formula C10H12BrNOS B12986553 (2-Bromo-6-(thietan-3-ylamino)phenyl)methanol

(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol

Cat. No.: B12986553
M. Wt: 274.18 g/mol
InChI Key: VTCBYFGFFZYUSX-UHFFFAOYSA-N
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Description

(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol is a chemical compound that features a bromine atom, a thietan-3-ylamino group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction where a thietan-3-ylamine reacts with 2-bromo-6-chlorophenylmethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-bromo-6-(thietan-3-ylamino)benzaldehyde or 2-bromo-6-(thietan-3-ylamino)benzoic acid.

    Reduction: Formation of (6-(thietan-3-ylamino)phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-(thietan-3-ylamino)phenyl)methanol involves its interaction with specific molecular targets and pathways. The thietan-3-ylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the bromine atom can participate in halogen bonding interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-(thietan-3-ylamino)phenyl)methanol is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

[2-bromo-6-(thietan-3-ylamino)phenyl]methanol

InChI

InChI=1S/C10H12BrNOS/c11-9-2-1-3-10(8(9)4-13)12-7-5-14-6-7/h1-3,7,12-13H,4-6H2

InChI Key

VTCBYFGFFZYUSX-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NC2=C(C(=CC=C2)Br)CO

Origin of Product

United States

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